
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate typically involves the reaction of 2,4-dichloroaniline with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The intermediate product is then cyclized to form the quinoline ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroquinoline: Lacks the methoxy and carboxylate groups, making it less versatile in chemical reactions.
7-Methoxyquinoline: Does not have the chlorine atoms, which affects its reactivity and biological activity.
Quinoline-6-carboxylate: Missing the methoxy and chlorine groups, altering its chemical properties.
Uniqueness
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C12H9Cl2NO3 |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-10-5-9-6(3-7(10)12(16)18-2)8(13)4-11(14)15-9/h3-5H,1-2H3 |
InChI-Schlüssel |
XGJKFAGFHJTFAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


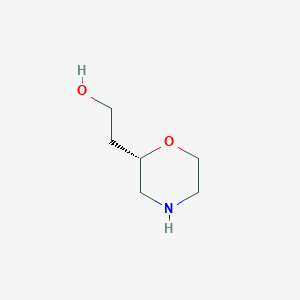


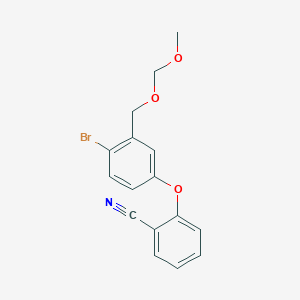
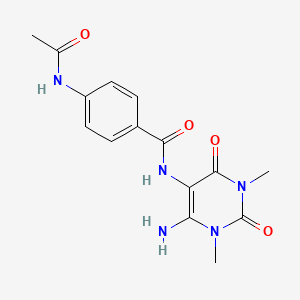
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
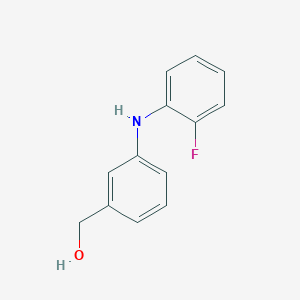
![2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12940416.png)
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)


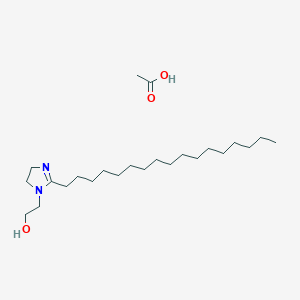
![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
